molecular formula C5H12N3O3P B098468 Phosphonic acid, azidomethyl-, diethyl ester CAS No. 17982-55-7

Phosphonic acid, azidomethyl-, diethyl ester

Cat. No.: B098468
CAS No.: 17982-55-7
M. Wt: 193.14 g/mol
InChI Key: NLTDIBZJVFRPTB-UHFFFAOYSA-N
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Description

Phosphonic acid, azidomethyl-, diethyl ester is a useful research compound. Its molecular formula is C5H12N3O3P and its molecular weight is 193.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Materials Chemistry

Helicity Induction in Polymers : Research by Onouchi et al. (2004) demonstrated the use of phosphonic acid derivatives in inducing helicity in poly(phenylacetylene)s. These polymers, bearing phosphonic acid residues, form a predominantly one-handed helical conformation upon complexation with chiral amines, showcasing their potential in chiral materials applications Onouchi et al., 2004.

Fuel Cell Membranes : Parvole and Jannasch (2008) explored polysulfones grafted with poly(vinylphosphonic acid) for creating highly proton-conducting fuel cell membranes. These membranes exhibit high proton conductivities and thermal stability, highlighting their importance in energy conversion applications Parvole & Jannasch, 2008.

Surface Modification for Hybrid Materials : Guerrero et al. (2013) discussed the utilization of phosphonic acids for controlling surface and interface properties in hybrid materials and the synthesis of nanomaterials. Their applications span organic electronic devices, photovoltaic cells, and biosensors Guerrero et al., 2013.

Medicinal Chemistry

Development of Inhibitors : Mucha, Kafarski, and Berlicki (2011) highlighted the remarkable potential of the α-aminophosphonate/phosphinate motif in medicinal chemistry. These compounds, often analogous to amino acids where the carboxylic group is replaced by a phosphonic acid group, have shown broad capabilities in influencing physiological and pathological processes, including enzyme inhibition Mucha, Kafarski, & Berlicki, 2011.

Antitumor Activity : Lavielle et al. (1991) synthesized a series of amino phosphonic acid derivatives of vinblastine, demonstrating their capability to inhibit tubulin polymerization in vitro and showing potent antitumor activity Lavielle et al., 1991.

Future Directions

Phosphonic acids and their derivatives have a wide range of applications, including use as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . Future research may focus on developing new synthesis methods and exploring additional applications for these versatile compounds.

Properties

IUPAC Name

1-[azidomethyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTDIBZJVFRPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170872
Record name Phosphonic acid, azidomethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17982-55-7
Record name Diethyl P-(azidomethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17982-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, azidomethyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, azidomethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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